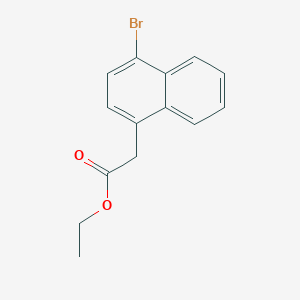

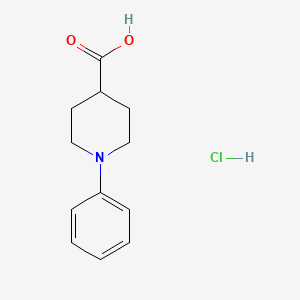

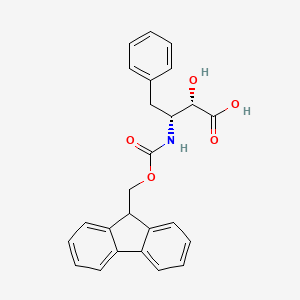

![molecular formula C7H5N5 B1511204 8-Azidoimidazo[1,2-a]pyridine CAS No. 421595-82-6](/img/structure/B1511204.png)

8-Azidoimidazo[1,2-a]pyridine

Overview

Description

Imidazo[1,2-a]pyridine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . Another method involves the coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 . A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine is a fused bicyclic 5,6 heterocycle . The structure can be modified by substituting different groups at various positions. For example, substituents at C2 and C6 positions can significantly affect the potency of the compound .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies . They can also undergo arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary depending on their structure and functional groups. For instance, compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed significantly improved potency against extracellular and intracellular Mtb with good microsomal stability .Scientific Research Applications

Synthesis and Chemical Properties

- 8-Azidoimidazo[1,2-a]pyridine derivatives play a crucial role in the field of synthetic chemistry. For instance, the pyrido[1,2-a]benzimidazoles, a related class, are synthesized using copper-catalyzed amination. These compounds have applications in medicinal chemistry, such as DNA intercalation and solubility, as well as in materials chemistry due to their fluorescence properties (Masters et al., 2011).

- The synthesis of 8-Fluoroimidazo[1,2-a]pyridine, a physicochemical mimic of imidazo[1,2-a]pyrimidine, highlights its utility in bioisosteric replacements in medicinal chemistry. This derivative has been utilized in modulating the GABA A receptor (Humphries et al., 2006).

Biological and Insecticidal Applications

- Tetrahydroimidazo[1,2-a]pyridine derivatives have shown significant insecticidal activity. For instance, they have been effective against brown planthopper and cowpea aphids (Liu et al., 2016). Another study also emphasized the insecticidal properties of these derivatives, particularly when fluoro groups are introduced (Zhang et al., 2010).

Fluorescence and Photophysical Properties

- The fluorescent properties of imidazo[1,2-a]pyridine derivatives have been explored, with studies indicating that these compounds can act as biomarkers and photochemical sensors. For example, 3-hydroxymethyl imidazo[1,2-a]pyridines exhibit notable fluorescence emission in various conditions, which can be enhanced by specific substituents (Velázquez-Olvera et al., 2012).

Medicinal Chemistry Applications

- Imidazo[1,2-a]pyridine is recognized as a versatile scaffold in medicinal chemistry. It has been involved in the development of anticancer, antimycobacterial, anticonvulsant, antimicrobial, and other therapeutic agents. This scaffold is also present in various marketed preparations, demonstrating its significant role in drug discovery (Deep et al., 2016).

Synthesis and Development of Novel Compounds

- The synthesis of pyrido[1,2-a]benzimidazoles, closely related to this compound, has been a focus of organic chemistry due to its application in various fields. The developments in this synthesis process showcase the adaptability and utility of these compounds in producing novel chemical entities (Yang et al., 2020).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine derivatives have a wide range of applications in medicinal chemistry and show significant activity against various diseases. Therefore, further exploration and development of these compounds can lead to new drugs for treating various diseases . For instance, palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives utilizing 8-aminoimidazo[1,2-a]pyridine as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group has been reported .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines is known to involve radical reactions .

Action Environment

The synthesis of imidazo[1,2-a]pyridines is known to involve different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Biochemical Analysis

Biochemical Properties

8-Azidoimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It is involved in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Cellular Effects

Related imidazo[1,2-a]pyridine compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Related imidazo[1,2-a]pyridine compounds have shown good microsomal stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Properties

IUPAC Name |

8-azidoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-11-10-6-2-1-4-12-5-3-9-7(6)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGCDDWAFSGFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743392 | |

| Record name | 8-Azidoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421595-82-6 | |

| Record name | 8-Azidoimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421595-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azidoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

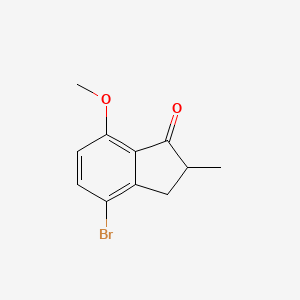

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)

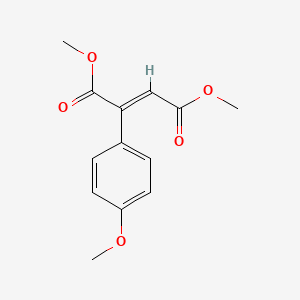

![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)

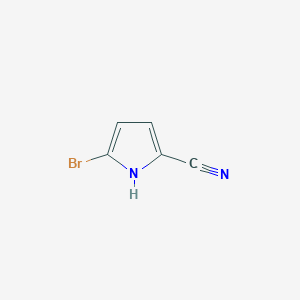

![4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1511134.png)

![(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B1511148.png)

![[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride](/img/structure/B1511154.png)